KDM5B Isoform Selectivity Profile
GSK467 binds KDM5B with a Ki of 10 nM, displaying 180-fold selectivity over KDM4C. In contrast, the pan-KDM5 inhibitor CPI-455 inhibits KDM5A, 5B, and 5C equipotently (IC50 ~10, 3, and 14 nM, respectively) and reports ~200-fold selectivity over KDM4C [1][2]. While both compounds achieve comparable KDM4C selectivity margins, GSK467 selectively targets KDM5B over KDM5A/C, whereas CPI-455 inhibits all three KDM5 isoforms. This distinction is critical for studies requiring isoform-specific KDM5B inhibition. [1][2]
| Evidence Dimension | KDM5B biochemical inhibition and KDM4C selectivity |
|---|---|
| Target Compound Data | Ki = 10 nM (KDM5B); 180-fold selectivity over KDM4C |
| Comparator Or Baseline | CPI-455: IC50 = 3 nM (KDM5B), ~200-fold selectivity over KDM4C; also inhibits KDM5A (IC50 10 nM) and KDM5C (IC50 14 nM) |
| Quantified Difference | GSK467 is KDM5B-preferring; CPI-455 is pan-KDM5 inhibiting. Selectivity margins over KDM4C are comparable (~180-fold vs ~200-fold). |
| Conditions | Biochemical enzymatic assays using recombinant catalytic domains (AlphaScreen format) |
Why This Matters
Procurement decisions for target-specific epigenetic probes require isoform-selectivity data; GSK467 enables KDM5B-focused studies where pan-KDM5 inhibition would confound interpretation.
- [1] Johansson C, Velupillai S, Tumber A, et al. Nat Chem Biol. 2016 Jul;12(7):539-45. View Source
- [2] Vinogradova M, Gehling VS, Gustafson A, et al. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells. Nat Chem Biol. 2016 Jul;12(7):531-8. (Reporting CPI-455 data). View Source
